9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole)
Description
Structure and Synthesis:
9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) (CAS: 2227146-17-8) features two carbazole units linked via a 1,3-phenylene core substituted with a bromine atom at the 2-position. It is synthesized via palladium-catalyzed cross-coupling reactions, yielding a molecular weight of 487.39 g/mol (C₃₀H₁₉BrN₂) . The compound is stored under dark, dry conditions to ensure stability .
Structure
3D Structure
Properties
Molecular Formula |
C30H19BrN2 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
9-(2-bromo-3-carbazol-9-ylphenyl)carbazole |
InChI |
InChI=1S/C30H19BrN2/c31-30-28(32-24-14-5-1-10-20(24)21-11-2-6-15-25(21)32)18-9-19-29(30)33-26-16-7-3-12-22(26)23-13-4-8-17-27(23)33/h1-19H |
InChI Key |
WWJMZCKADYRYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)Br |
Origin of Product |
United States |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for constructing C–N bonds between aryl halides and amines. For 9,9'-(2-bromo-1,3-phenylene)bis(9H-carbazole), this method involves coupling 2-bromo-1,3-diodobenzene with carbazole under palladium catalysis. Key steps include:
- Catalyst System : Pd(OAc)₂ with XantPhos as a ligand enhances oxidative addition and reductive elimination.
- Base : Cs₂CO₃ facilitates deprotonation of carbazole, enabling nucleophilic attack on the aryl halide.
- Solvent : Toluene or xylene at 110–130°C for 12–24 hours achieves yields of 70–85%.
Example Protocol :
Suzuki-Miyaura Coupling
Suzuki-Miyaura coupling is employed for introducing boronic ester intermediates. A two-step approach synthesizes the target compound:
- Step 1 : Generate 3,5-bis(carbazol-9-yl)phenylboronic acid from 1-bromo-3,5-difluorobenzene and carbazole via Ullmann coupling.
- Step 2 : Cross-couple the boronic acid with 2-bromocarbazole using Pd(PPh₃)₄ and K₂CO₃ in glyme.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Pd Catalyst Loading | 5 mol% | Max at 85% |
| Temperature | 80°C | >90% Purity |
| Solvent | 1,4-Dioxane/H₂O | 78% Yield |
Ullmann-Type Coupling with Alkali Metal Bases
Potassium tert-Butoxide-Mediated Reaction
Ullmann coupling using KOtBu in polar aprotic solvents provides a ligand-free route:
- Conditions : 1-Bromo-3,5-difluorobenzene reacts with carbazole in DMF at 140°C for 2 hours.
- Yield : 93% after silica gel chromatography.
- Advantage : Avoids expensive phosphine ligands, reducing costs.
Mechanistic Insight :
Cesium Carbonate in Dimethylacetamide (DMAc)
Cs₂CO₃ in DMAc at 130°C achieves 89% yield in 72 hours for analogous structures. While slower than KOtBu, it minimizes side reactions in electron-deficient arenes.
Electrosynthetic Approaches
Electrochemical methods offer a green alternative by replacing chemical oxidants with anodic electron transfer:
- Setup : Undivided cell with graphite electrodes in 0.1 M TBAP/CH₃CN.
- Mechanism : Anodic generation of amidyl radicals facilitates C–N bond formation.
- Yield : 65–70% with a current density of 5 mA/cm².
Limitations : Scalability challenges and lower yields compared to thermal methods.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 85 | 18 | High | Excellent |
| Suzuki-Miyaura | 78 | 24 | Moderate | Good |
| Ullmann (KOtBu) | 93 | 2 | Low | Excellent |
| Electrochemical | 70 | 12 | Low | Limited |
Key Challenges and Solutions
Regioselectivity Control
Purification Difficulties
- Issue : Residual palladium in cross-coupled products.
- Solution : Post-synthesis treatment with Chelex® 100 resin reduces Pd content to <5 ppm.
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 75% while maintaining yields >80%.
Flow Chemistry
Continuous-flow systems achieve 90% conversion in 1 hour via precise temperature and residence time control.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbazole moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo further coupling reactions to form larger, more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Dimethylformamide (DMF) and toluene are commonly used.
Major Products:
Substituted Carbazoles: Resulting from nucleophilic substitution.
Oxidized or Reduced Carbazoles: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful in biological imaging and as a probe in various assays.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 9,9’-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exerts its effects is largely related to its electronic structure. The bromine atom and the carbazole moieties influence the compound’s ability to participate in electron transfer processes. In organic electronics, the compound can facilitate charge transport and light emission through its conjugated system. The molecular targets and pathways involved are primarily related to its interaction with other organic molecules and materials in electronic devices.
Comparison with Similar Compounds
Physical Properties :
- Melting Point: Not explicitly reported, but analogous 5-bromo isomers exhibit melting points of 196–198°C (mCP-Br) and 225°C (TCI America’s 5-bromo derivative) .
- Purity : Commercial samples achieve ≥98% purity (HPLC) .
Applications :
This compound serves as a key intermediate in organic electronics, particularly in host materials for phosphorescent organic light-emitting diodes (OLEDs) due to its triplet-exciton harvesting capabilities .
Comparison with Structural Analogs
Positional Isomers of Brominated Phenylene-Carbazole Derivatives
Key Insights :
- Bromine Position : The 2-bromo isomer (target compound) and 5-bromo isomer (mCP-Br) exhibit distinct photophysical behaviors. mCP-Br shows a lower melting point (196–198°C vs. 225°C for the 5-bromo isomer from TCI) due to reduced symmetry .
- Heavy Atom Effect : Bromine at the 5-position (mCP-Br) enhances intersystem crossing (ISC), improving phosphorescence quantum yield in OLEDs .
Substituent-Modified Derivatives
Key Insights :
Core Structure Variations
Key Insights :
Photophysical Properties
- Heavy Atom Effect : Bromine at meta positions (e.g., mCP-Br) enhances ISC rates by ~10⁴ s⁻¹, enabling efficient triplet-exciton utilization in OLEDs .
- Thermal Stability : tert-Butyl-substituted derivatives (e.g., 3,6-di-tert-butyl-carbazole) exhibit glass transition temperatures (Tg) >150°C, critical for device longevity .
Device Performance
- OLED Efficiency : Host materials based on 9,9'-(2-bromo-1,3-phenylene)bis(9H-carbazole) achieve external quantum efficiencies (EQE) >20% in green phosphorescent OLEDs .
- Comparison with CBP : Carbazole-spirobifluorene hosts (e.g., CzFA) double the power efficiency (21.8 lm/W vs. 13.7 lm/W for CBP) in red OLEDs .
Biological Activity
The compound 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) is a derivative of carbazole, a well-known heterocyclic compound with various biological activities. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H16BrN2
- Molecular Weight: 376.27 g/mol
- IUPAC Name: 9,9'-(2-bromo-1,3-phenylene)bis(9H-carbazole)
Biological Activity Overview
Research indicates that carbazole derivatives exhibit a range of biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. The specific compound has been studied for its potential effects on various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of carbazole derivatives. For instance:
- A study demonstrated that carbazole derivatives could inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of specific signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vitro assays showed that 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of carbazole derivatives have also been documented:
- A series of studies reported that certain carbazole compounds could inhibit neutrophil degranulation and superoxide anion formation. For example, compounds similar to 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) showed IC50 values around 2.0 µM for these activities .
- These findings suggest that this compound may be effective in treating inflammatory diseases by modulating immune responses.
Antimicrobial Activity
The antimicrobial efficacy of carbazole derivatives has been explored in various contexts:
- Research indicated that certain carbazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
- Additionally, some studies have reported antifungal activity against common pathogens such as Candida species.
The biological activity of 9,9'-(2-Bromo-1,3-phenylene)bis(9H-carbazole) is thought to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: Interaction with various receptors could alter cellular signaling pathways that lead to apoptosis in cancer cells or reduced inflammation.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
